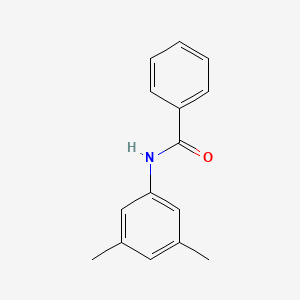
N-(3,5-dimethylphenyl)benzamide
Descripción general
Descripción
N-(3,5-dimethylphenyl)benzamide is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Anticancer Activity
N-(3,5-dimethylphenyl)benzamide exhibits notable anticancer properties. In studies, it has been shown to inhibit the proliferation of various cancer cell lines. For instance, a synthesized analog demonstrated an IC50 value of 4.12 µM against certain cancer cells, indicating its potential as a chemotherapeutic agent . The compound's mechanism of action involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of this compound possess significant antibacterial and antifungal effects. For example, one derivative displayed a minimum inhibitory concentration (MIC) of 5.08 µM against fungal strains like Candida albicans and Aspergillus niger, showcasing its potential as an antifungal agent .
Mechanistic Insights
Biochemical Interactions
Studies have utilized techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to investigate the interactions of this compound with biological macromolecules. These studies reveal that the compound can form stable complexes with proteins, influencing their activity and stability. The presence of the 3,5-dimethylphenyl group enhances lipophilicity, facilitating interactions with lipid membranes and biological targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the benzamide structure can significantly influence its biological activity. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-methylphenyl)benzamide | Methyl group instead of dimethyl | Altered activity profile due to steric effects |
| 4-chloro-N-(3,5-dimethylphenyl)benzamide | Chlorine at para position | Enhanced reactivity compared to ortho-substituted analogs |
| N-(4-hydroxy-3,5-dimethylphenyl)benzamide | Hydroxyl group substitution | Improved solubility and altered pharmacokinetics |
These variations provide insights into how modifications can enhance or reduce biological efficacy.
Case Studies
Case Study 1: Antiparasitic Activity
A phenotypic screen identified derivatives related to this compound that exhibited potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One compound demonstrated an EC50 value of 0.001 µM in vitro and showed oral bioavailability in murine models . This highlights the potential for developing new treatments for parasitic diseases using this compound.
Case Study 2: Antibacterial Screening
Another study focused on a series of substituted benzamides related to this compound for their antibacterial properties. Compounds were tested against various Gram-positive and Gram-negative bacteria, with some exhibiting MIC values comparable to standard antibiotics . This underscores the compound's potential role in addressing antibiotic resistance.
Propiedades
Número CAS |
25050-22-0 |
|---|---|
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO/c1-11-8-12(2)10-14(9-11)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) |
Clave InChI |
PPCBJAXGIPETIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














